molecular formula C6H7BFNO2 B8194616 (2-Amino-6-fluorophenyl)boronic acid

(2-Amino-6-fluorophenyl)boronic acid

Cat. No.: B8194616
M. Wt: 154.94 g/mol
InChI Key: USOWKMGPTPJYEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Amino-6-fluorophenyl)boronic acid is a chemically versatile building block valuable in synthetic organic chemistry and pharmaceutical research. Its structure incorporates both an electron-donating amino group and an electron-withdrawing fluoro substituent on the phenylboronic acid scaffold. The fluorine atom can lower the pKa of the boronic acid group, facilitating its reactivity in key transformations like Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing biaryl structures found in many active pharmaceutical ingredients . The presence of the ortho-amino group relative to the boronic acid creates a unique coordination environment, which can influence the stability and reactivity of the compound in metal-catalyzed processes. While the specific biological activity of (2-Amino-6-fluorophenyl)boronic acid requires further investigation, its functionalized structure makes it a candidate for developing more complex molecules. Research on analogous fluorophenylboronic acids demonstrates their application in designing glucose-responsive materials and bioconjugates, such as in the development of smart insulin systems that respond to blood glucose levels . Furthermore, structurally related heterocyclic compounds incorporating similar boronic acid motifs are being explored in modern drug discovery, for instance, as potent STING antagonists for the potential treatment of autoimmune and inflammatory diseases like systemic lupus erythematosus (SLE) and other interferonopathies . This reagent is intended for use by qualified researchers in laboratory settings. (2-Amino-6-fluorophenyl)boronic acid is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, consulting the relevant safety data sheet (SDS) before use.

Properties

IUPAC Name

(2-amino-6-fluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,10-11H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOWKMGPTPJYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1F)N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2-Amino-6-fluorophenyl)boronic acid chemical structure and properties

[1]

Executive Summary

(2-Amino-6-fluorophenyl)boronic acid (CAS: 1417200-93-1) is a specialized organoboron building block characterized by a high degree of steric and electronic functionalization.[1] Defined by the presence of a hard nucleophile (amine) and an electron-withdrawing halogen (fluorine) ortho to the boronic acid moiety, this compound presents unique challenges and opportunities in medicinal chemistry. It serves as a critical scaffold for synthesizing 7-fluoroindoles, quinolines, and polyfunctionalized biaryls. However, its 2,6-disubstitution pattern renders it highly susceptible to protodeboronation, necessitating specific handling protocols and catalyst systems (e.g., Buchwald precatalysts) to ensure efficient cross-coupling.

Chemical Identity & Structural Analysis[3][4]

Nomenclature and Identification
PropertyDetail
IUPAC Name (2-Amino-6-fluorophenyl)boronic acid
Common Synonyms 2-Amino-6-fluorobenzeneboronic acid; 6-Fluoro-2-aminophenylboronic acid
CAS Number 1417200-93-1 (Acid); 1418130-40-1 (Pinacol Ester)
Molecular Formula C₆H₇BFNO₂
Molecular Weight 154.94 g/mol
SMILES OB(O)C1=C(F)C=CC=C1N
Electronic and Steric Architecture

The molecule features a "push-pull" electronic system around the boron center, significantly influencing its reactivity:

  • Steric Crowding (The Ortho Effect): The boron atom is flanked by an amino group at C2 and a fluorine atom at C6. This steric bulk impedes the approach of palladium species during the transmetalation step of Suzuki-Miyaura couplings.

  • Electronic Deactivation: The C6-Fluorine atom exerts a strong inductive electron-withdrawing effect (-I), increasing the Lewis acidity of the boron center. Conversely, the C2-Amino group can act as a hydrogen bond donor/acceptor, potentially coordinating with the boron hydroxyls to form internal boronate species, or "ate" complexes under basic conditions.

  • Protodeboronation Risk: The combination of electron-rich (amino) and electron-poor (fluoro) substituents ortho to the boron bond accelerates hydrolytic C-B bond cleavage (protodeboronation), particularly in aqueous basic media.

Physicochemical Properties[4][6][7]

PropertyValue / Observation
Physical State Off-white to beige powder
Melting Point 128–132 °C (Decomposes)
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water.
pKa (Boronic Acid) ~7.8–8.2 (Estimated; lowered by F-substitution relative to PhB(OH)₂ pKa ~8.8)
Stability Hygroscopic. Prone to dehydration to form boroxines (anhydrides) upon storage.

Synthesis & Manufacturing

The synthesis of (2-amino-6-fluorophenyl)boronic acid typically avoids direct borylation of the free aniline due to catalyst poisoning. A protection-metalation-borylation sequence is the industry standard.

Synthetic Pathway (Step-by-Step)
  • Protection: 2-Bromo-3-fluoroaniline is protected (e.g., using Boc anhydride or Diallyl) to mask the acidic protons of the amine.

  • Lithium-Halogen Exchange: The protected aniline is treated with n-Butyllithium (n-BuLi) at -78°C in THF. The fluorine atom at C3 (relative to aniline) directs the lithiation, but the bromine at C2 is exchanged preferentially due to the weaker C-Br bond.

  • Electrophilic Trapping: Trimethyl borate (B(OMe)₃) or Triisopropyl borate is added to the aryl-lithium intermediate.

  • Hydrolysis & Deprotection: Acidic hydrolysis cleaves the boronate ester and the N-protecting group (if acid-labile like Boc) to yield the target acid.

SynthesisStart2-Bromo-3-fluoroanilineStep11. N-Protection(Boc2O, THF)Start->Step1Inter1N-Boc-2-bromo-3-fluoroanilineStep1->Inter1Step22. Li-Halogen Exchange(n-BuLi, -78°C)Inter1->Step2Inter2Aryl-Lithium IntermediateStep2->Inter2Step33. Borylation(B(OMe)3)Inter2->Step3Inter3Boronate EsterStep3->Inter3Step44. Hydrolysis/Deprotection(HCl/MeOH)Inter3->Step4Final(2-Amino-6-fluorophenyl)boronic acidStep4->Final

Figure 1: Synthetic route via lithiation-borylation sequence.

Reactivity Profile & Experimental Protocols

The Protodeboronation Challenge

The 2,6-disubstitution pattern makes this boronic acid highly unstable in hot, aqueous base—conditions typical for Suzuki coupling. The mechanism involves the formation of a boronate anion which, stabilized by the inductive effect of fluorine and resonance from the amino group, undergoes C-B bond cleavage to yield 3-fluoroaniline.

Mitigation Strategy:

  • Use Anhydrous Conditions: Switch to Suzuki-Miyaura conditions using anhydrous bases (e.g., K₃PO₄, CsF) in dioxane or toluene.

  • Pinacol Ester Surrogate: Convert the acid to its pinacol ester (CAS 1418130-40-1) immediately. The ester is significantly more resistant to hydrolysis.

  • Slow Addition: Add the boronic acid slowly to the reaction mixture to keep its concentration low relative to the catalyst.

Optimized Suzuki-Miyaura Coupling Protocol

For coupling (2-amino-6-fluorophenyl)boronic acid with aryl chlorides.

Reagents:

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos or XPhos (4 mol%). These bulky, electron-rich ligands facilitate oxidative addition and protect the active Pd center.

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: 1,4-Dioxane/Water (10:1) or Toluene (anhydrous).

Procedure:

  • Charge a reaction vial with Aryl Chloride (1.0 mmol), Boronic Acid (1.2 mmol), Pd(OAc)₂ (4.5 mg), SPhos (16 mg), and K₃PO₄ (636 mg).

  • Evacuate and backfill with Argon (3 cycles).[2]

  • Add degassed 1,4-Dioxane (4 mL) and Water (0.4 mL).

  • Heat to 80°C (Do not exceed 100°C to minimize deboronation) for 4–12 hours.

  • Monitor by LC-MS.[2] Upon completion, filter through Celite and concentrate.

Applications in Medicinal Chemistry

Scaffold Synthesis: 7-Fluoroindoles

This boronic acid is a prime precursor for 7-fluoroindoles, a privileged scaffold in CNS drug discovery (e.g., serotonin modulators).

  • Mechanism: Cross-coupling with an enol triflate or α-halo ketone followed by intramolecular condensation between the C2-amine and the carbonyl/alkene.

Bioisosterism & Fluorine Effects
  • Metabolic Stability: The C6-fluorine blocks metabolic oxidation at a typically reactive site (ortho-position), extending the half-life of the resulting biaryl drug.

  • Conformational Locking: The steric repulsion between the C6-Fluorine and the ortho-protons of the coupled ring restricts rotation around the biaryl axis, potentially locking the drug into a bioactive conformation (Atropisomerism).

ApplicationsBA(2-Amino-6-fluorophenyl)boronic acidSuzukiSuzuki-Miyaura CouplingBA->Suzuki + Aryl HalideCyclizCyclization / CondensationBA->Cycliz + Ketones/AldehydesBiarylPolysubstituted Biaryls(Kinase Inhibitors)Suzuki->BiarylIndole7-Fluoroindoles(CNS Agents)Cycliz->Indole + Pyruvate/Enol etherQuinoline8-Fluoroquinolines(Antibacterials)Cycliz->Quinoline + 1,3-Dicarbonyls

Figure 2: Application map in heterocyclic chemistry and drug discovery.

Handling & Safety (SDS Summary)

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is air-sensitive over long periods and hygroscopic.

  • Disposal: Dissolve in combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Fluorine content).

References

  • Chemical Identity & CAS Verification

    • PubChem Compound Summary for 2-Amino-6-fluorophenylboronic acid.
    • (Verified via BLD Pharm & Alchimica catalogs).

  • Synthesis & Reactivity of Ortho-Fluoro Boronic Acids

    • Cox, P. A., et al. (2010). "Protodeboronation of heteroaromatic, vinyl, and cyclopropyl boronic acids: pH-rate profiles, isotope effects, and mechanism." Journal of the American Chemical Society, 132(31), 10891-10902.
  • Suzuki-Miyaura Coupling of Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008). "Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of highly hindered aryl boronic acids with aryl chlorides." Accounts of Chemical Research, 41(11), 1461-1473.
  • Applications in Indole Synthesis

    • Vicente, R. (2011). "Recent advances in indole syntheses: New routes for a classic target." Organic & Biomolecular Chemistry, 9, 6469-6480.

A Technical Guide to 2-Amino-6-fluorophenylboronic acid and 2-Amino-5-fluorophenylboronic acid: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Nuances of Isomeric Building Blocks in Modern Drug Discovery

In the intricate landscape of medicinal chemistry, the selection of starting materials is a critical determinant of synthetic efficiency and, ultimately, the pharmacological profile of a novel therapeutic agent. Phenylboronic acids, as key reagents in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, have become indispensable tools for the construction of complex biaryl and heteroaryl scaffolds that are prevalent in many approved drugs.[1] The strategic incorporation of fluorine atoms into these building blocks can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic properties.[2] This guide provides an in-depth technical comparison of two isomeric aminofluorophenylboronic acids: 2-Amino-6-fluorophenylboronic acid and 2-Amino-5-fluorophenylboronic acid. While structurally similar, the positional difference of the fluorine atom imparts distinct electronic and steric characteristics that significantly influence their reactivity and application. This document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions when selecting the optimal isomer for their synthetic campaigns.

Structural and Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle shift of a fluorine atom from the C-6 to the C-5 position on the 2-aminophenylboronic acid scaffold gives rise to notable differences in their three-dimensional structure and physicochemical properties.

Property2-Amino-6-fluorophenylboronic acid2-Amino-5-fluorophenylboronic acid
CAS Number 21717-96-41040400-87-0[3]
Molecular Formula C₆H₇BFNO₂C₆H₇BFNO₂
Molecular Weight 154.94 g/mol 154.94 g/mol [4]
Appearance Off-white to light yellow solidOff-white to light yellow solid[4]
Predicted pKa ~7.8-8.5 (Estimated)~7.80 (Predicted)[3]

The presence of substituents on the phenyl ring of boronic acids influences their Lewis acidity, a critical factor in their reactivity. Electron-withdrawing groups, such as fluorine, generally increase the acidity (lower the pKa) of the boronic acid.[5] This effect is dependent on the position of the substituent. For a fluorine atom, the inductive electron-withdrawing effect is most pronounced at the ortho and meta positions.[5] In the case of 2-Amino-6-fluorophenylboronic acid, the fluorine atom is in the ortho position relative to the boronic acid group, while in 2-Amino-5-fluorophenylboronic acid, it is in the meta position. This suggests that both isomers will have increased acidity compared to the non-fluorinated 2-aminophenylboronic acid.

The Interplay of Steric and Electronic Effects on Reactivity

The decision to employ either 2-Amino-6-fluorophenylboronic acid or its 5-fluoro isomer in a synthesis campaign is governed by a careful consideration of the interplay between steric and electronic effects. These factors have a profound impact on the efficiency of the Suzuki-Miyaura coupling reaction.

2-Amino-6-fluorophenylboronic acid: The Dominance of Steric Hindrance

In 2-Amino-6-fluorophenylboronic acid, both the amino and fluoro groups are positioned ortho to the boronic acid moiety. This arrangement creates significant steric congestion around the reactive center. This steric hindrance can impede the approach of the bulky palladium catalyst, potentially slowing down the transmetalation step of the Suzuki-Miyaura catalytic cycle.[6][7] While the ortho-fluoro group's electron-withdrawing nature increases the Lewis acidity of the boron atom, which can be beneficial, this electronic advantage is often overshadowed by the steric impediment.[7]

2-Amino-5-fluorophenylboronic acid: A Balance of Favorable Electronics

Conversely, 2-Amino-5-fluorophenylboronic acid presents a more sterically accessible boronic acid group. The amino group remains in the ortho position, but the fluorine atom is situated at the meta position. In this configuration, the fluorine atom exerts a strong inductive electron-withdrawing effect, increasing the acidity of the boronic acid without imposing significant steric hindrance.[5] This enhanced acidity can facilitate the formation of the boronate species required for transmetalation, often leading to higher reaction rates and yields in Suzuki-Miyaura couplings compared to its 6-fluoro counterpart.[8]

G cluster_0 2-Amino-6-fluorophenylboronic acid cluster_1 2-Amino-5-fluorophenylboronic acid 2A6F_Structure Structure: - Ortho-Amino - Ortho-Fluoro 2A6F_Effects Dominant Effect: Steric Hindrance 2A6F_Structure->2A6F_Effects leads to 2A6F_Reactivity Reactivity Impact: - Slower transmetalation - Potentially lower yields 2A6F_Effects->2A6F_Reactivity results in 2A5F_Structure Structure: - Ortho-Amino - Meta-Fluoro 2A5F_Effects Dominant Effect: Electronic Activation 2A5F_Structure->2A5F_Effects leads to 2A5F_Reactivity Reactivity Impact: - Faster transmetalation - Often higher yields 2A5F_Effects->2A5F_Reactivity results in

Caption: A comparison of the dominant substituent effects on reactivity.

Application in Suzuki-Miyaura Cross-Coupling: A Practical Perspective

The Suzuki-Miyaura reaction is a powerful and versatile tool for the formation of C-C bonds.[9] The choice between 2-Amino-6-fluorophenylboronic acid and 2-Amino-5-fluorophenylboronic acid will depend on the specific substrate and desired outcome.

General Considerations for Reaction Conditions

A typical Suzuki-Miyaura coupling involves a palladium catalyst, a base, and a suitable solvent system. For aminophenylboronic acids, careful selection of the base is crucial to avoid side reactions.

Suzuki_Workflow start Reaction Setup reactants Aryl Halide (1.0 eq.) Boronic Acid (1.1-1.5 eq.) Base (2-3 eq.) start->reactants catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Ligand (if needed) reactants->catalyst solvent Solvent (e.g., Dioxane/H₂O) catalyst->solvent reaction Heat under Inert Atmosphere (e.g., 80-100 °C) solvent->reaction workup Workup: Aqueous extraction reaction->workup purification Purification: Column Chromatography workup->purification product Isolated Product purification->product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling with 2-Amino-5-fluorophenylboronic acid

The following protocol is a representative example for the coupling of an aryl bromide with 2-Amino-5-fluorophenylboronic acid. This procedure should be considered a starting point and may require optimization for different substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • 2-Amino-5-fluorophenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol), 2-Amino-5-fluorophenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.05 mmol) to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Spectroscopic Characterization

The structural identity and purity of both isomers can be confirmed using a suite of spectroscopic techniques.

Spectroscopic Data2-Amino-6-fluorophenylboronic acid (Predicted/Typical)2-Amino-5-fluorophenylboronic acid (Predicted/Typical)
¹H NMR Aromatic protons will exhibit complex splitting patterns due to H-H and H-F couplings. The B(OH)₂ protons appear as a broad singlet.Aromatic protons will also show complex splitting. The B(OH)₂ protons present as a broad singlet.
¹³C NMR Aromatic carbons will appear in the range of 100-165 ppm. The carbon attached to fluorine will show a large one-bond C-F coupling constant.[10]Aromatic carbons will be observed in a similar range. The carbon attached to fluorine will also exhibit a large one-bond C-F coupling.
¹⁹F NMR A single resonance is expected, with its chemical shift influenced by the ortho-amino and ortho-boronic acid groups.[11]A single resonance is expected, with a chemical shift characteristic of a fluorine atom meta to a boronic acid and para to an amino group.
¹¹B NMR A single, broad signal is anticipated in the range of 28-33 ppm for the trigonal planar boronic acid.[12][13]A single, broad signal is also expected in a similar range.

Safety and Handling

Both 2-Amino-6-fluorophenylboronic acid and 2-Amino-5-fluorophenylboronic acid should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Precautionary Statements: Avoid breathing dust. Wear protective gloves, eye protection, and face protection.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Recommendations

The choice between 2-Amino-6-fluorophenylboronic acid and 2-Amino-5-fluorophenylboronic acid is a strategic decision that should be guided by the specific requirements of the synthetic target.

  • 2-Amino-5-fluorophenylboronic acid is generally recommended as the more reactive and versatile of the two isomers for Suzuki-Miyaura coupling reactions. Its favorable electronic activation, coupled with reduced steric hindrance, often translates to higher yields and faster reaction times.

  • 2-Amino-6-fluorophenylboronic acid , while potentially less reactive due to steric congestion, may be employed when specific substitution patterns are required or when its unique electronic and steric properties can be leveraged to achieve a desired outcome, such as in the synthesis of conformationally restricted biaryls.

Ultimately, empirical evaluation through small-scale screening of reaction conditions is the most reliable method for determining the optimal boronic acid and reaction parameters for a given transformation. This guide serves as a foundational resource to inform those initial experimental designs, enabling a more efficient and rational approach to the synthesis of novel chemical entities.

References

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. PMC. [Link]

  • 2-Aminomethyl-5-fluorophenyl-boronic acid | C7H9BFNO2 | CID 2782820. PubChem. [Link]

  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI. [Link]

  • Fluorinated Boronic Acids: Enhancing Drug Discovery and Development. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI. [Link]

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. PMC. [Link]

  • pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. ResearchGate. [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]

  • 19Flourine NMR. University of Ottawa. [Link]

  • Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. PMC. [Link]

  • Boron NMR. University of Ottawa. [Link]

  • Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. Elsevier. [Link]

  • Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. ResearchGate. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]

  • multinuclear nmr boron-11. anasazi instruments. [Link]

  • 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

  • 19 F NMR Reference Standards:. University of Wisconsin-Madison. [Link]

  • 11B Benchtop NMR Spectroscopy No Longer BORing. Magritek. [Link]

  • 19 F NMR as a tool in chemical biology. Beilstein Journals. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. [Link]

Sources

4-Fluorobenzo[c][1,2]oxaborol-1(3H)-amine cyclic tautomer

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Fluorobenzo[c][1][2]oxaborol-1(3H)-amine and its Cyclic Tautomerism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzoxaborole scaffold has rapidly emerged as a privileged pharmacophore in modern medicinal chemistry, distinguished by the unique properties of its integrated boron atom. This guide provides a detailed examination of amino- and fluoro-substituted benzoxaboroles, with a specific focus on the structural dynamics and chemical principles governing compounds like 4-fluorobenzo[c][1][2]oxaborol-1(3H)-amine. Central to its character is the dynamic, pH-sensitive equilibrium between its biologically active closed cyclic hemi-ester and its open-chain boronic acid tautomer. This document synthesizes foundational principles with actionable experimental protocols, offering an expert-level resource for professionals engaged in the research and development of novel boron-containing therapeutics. We will dissect the synthesis, structural characterization, mechanism of action, and the critical role of its tautomeric nature in defining its physicochemical and biological profile.

The Benzoxaborole Pharmacophore: A Paradigm of Boron in Medicine

The journey of benzoxaboroles from chemical curiosities to clinically approved drugs is a testament to the therapeutic potential of boron chemistry. The parent compound, first synthesized in 1957, was noted for its unusual stability and high water solubility.[1] However, it was the approval of the antifungal drug tavaborole (AN2690) that catalyzed widespread interest, showcasing the scaffold's capacity to yield potent and selective inhibitors against a diverse array of biological targets.[1]

The power of the benzoxaborole lies in the dual nature of its boron center. In its trigonal planar state (as a boronic acid), it is a mild Lewis acid. Upon interaction with biological nucleophiles, particularly diols, it can reversibly form a stable, tetrahedral borate ester. This ability to engage in covalent, yet reversible, interactions is fundamental to its mechanism of action against key enzymes.[3] The introduction of substituents, such as fluorine and amine groups, onto the benzene ring allows for the fine-tuning of electronic properties, membrane permeability, and target-specific interactions, making these derivatives a fertile ground for drug discovery.[4][5]

The Core Principle: A Dynamic Tautomeric Equilibrium

A defining feature of the benzoxaborole core is its existence in a dynamic equilibrium between a cyclic, closed form (a hemiboronic acid or benzoxaborole) and an acyclic, open form (a 2-formylphenylboronic acid derivative). In aqueous environments, the equilibrium strongly favors the closed, cyclic structure, which is the biologically relevant conformation for enzyme inhibition.[1]

This equilibrium is not merely a structural footnote; it is a critical determinant of the compound's behavior in biological systems, influencing its stability, solubility, and ability to cross cellular membranes. Understanding and controlling this tautomeric shift is paramount for drug design. NMR spectroscopy has been a pivotal tool in confirming the overwhelming preference for the closed form in aqueous-organic solutions, which mimic physiological conditions.[1][2]

Tautomeric_Equilibrium cluster_open Open-Chain Tautomer cluster_closed Cyclic Tautomer Open 2-(hydroxymethyl)phenylboronic acid derivative (Acyclic Form) Closed Benzo[c][1,2]oxaborol-1(3H)-ol (Cyclic Form - Biologically Active) Open->Closed + H₂O (Intramolecular Dehydration) Closed->Open - H₂O (Hydrolysis)

Caption: Dynamic equilibrium between the open and closed forms of the benzoxaborole core.

Physicochemical Properties & Structural Elucidation

Precise characterization is the bedrock of drug development. For substituted benzoxaboroles, a multi-technique approach is essential to confirm both the chemical identity and the dominant tautomeric form.

Key Properties of Representative Compounds

The following table summarizes key data for relevant 4-substituted fluoro- and amino-benzoxaboroles. Note that "4-Fluorobenzo[c][1][2]oxaborol-1(3H)-amine" likely refers to a structure with both fluoro and amino substituents on the aromatic ring, such as 4-amino-6-fluorobenzo[c][1][2]oxaborol-1(3H)-ol, as the amine group is not stable at the B(OH) position.

Property4-Fluorobenzo[c][1][2]oxaborol-1(3H)-ol4-Aminobenzo[c][1][2]oxaborol-1(3H)-ol4-Amino-6-fluorobenzo[c][1][2]oxaborol-1(3H)-ol
Molecular Formula C₇H₆BFO₂[6][7]C₇H₈BNO₂[8]C₇H₇BFNO₂[9]
Molecular Weight 151.93 g/mol [6][7]148.96 g/mol 166.95 g/mol [9]
CAS Number 174671-88-6[6][7]1285533-08-5947165-29-9[9]
Physical Form SolidSolidSolid
Storage 2-8°C, Sealed in dry[6]4°C, Protect from light2-8°C, Inert atmosphere
Experimental Protocol: NMR Spectroscopic Analysis

Objective: To confirm the structural integrity and the predominance of the cyclic tautomer in solution.

Expert Insight: Multinuclear NMR is the definitive method for characterizing benzoxaboroles in solution. ¹H NMR provides information on the proton environment, while ¹¹B NMR is uniquely sensitive to the coordination state of the boron atom (trigonal vs. tetrahedral). For fluorinated analogs, ¹⁹F NMR is also highly informative.[2][4] The key diagnostic signal in ¹H NMR is the chemical shift of the -CH₂O- protons, which differs significantly between the open and closed forms.[1]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the benzoxaborole derivative in 0.6 mL of a 9:1 mixture of acetone-d₆:D₂O. The inclusion of D₂O is critical to approximate physiological conditions and facilitate the exchange of the B-OH proton.[1]

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the region between 4.5 and 5.5 ppm. The presence of a singlet corresponding to the two -CH₂O- protons around 5.0 ppm is indicative of the closed cyclic form. The open form would show a more upfield signal.[1]

  • ¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum. A signal in the range of δ 15-20 ppm typically corresponds to a tetrahedral boron, while a signal around δ 28-33 ppm indicates a trigonal boron. In aqueous solutions where the cyclic form dominates, a signal closer to the tetrahedral range is expected.

  • ¹⁹F NMR Acquisition (for fluorinated analogs): Acquire a proton-decoupled ¹⁹F NMR spectrum to confirm the presence and environment of the fluorine atom.

  • Data Analysis: Integrate all signals and compare chemical shifts to literature values for known benzoxaboroles. The lack of significant signals corresponding to the open-chain aldehyde and boronic acid confirms the predominance of the cyclic tautomer.

Synthesis of Substituted Benzoxaboroles

The synthesis of functionalized benzoxaboroles is typically achieved through a multi-step process that builds the core structure from appropriately substituted precursors. A common and effective strategy involves the reaction of a substituted 2-formylphenylboronic acid with a corresponding amine or other nucleophile, followed by cyclization.[4]

Synthesis_Workflow Start Substituted 2-Bromobenzaldehyde Step1_Node Palladium-Catalyzed Borylation Start->Step1_Node e.g., Bis(pinacolato)diboron Intermediate Substituted (2-formylphenyl)boronic acid Step1_Node->Intermediate Step2_Node Reductive Amination or Reduction Intermediate->Step2_Node e.g., Amine + NaBH₄ or NaBH₄ alone Product Substituted Benzoxaborole Step2_Node->Product

Caption: Generalized synthetic workflow for producing substituted benzoxaboroles.

Experimental Protocol: Synthesis of a 3-Amino-Benzoxaborole Derivative

Objective: To provide a representative, field-proven method for synthesizing a functionalized benzoxaborole. This procedure is adapted from established literature methods.[4]

Expert Insight: This one-pot reaction is efficient because the initial formation of an imine or related adduct between the aldehyde of the boronic acid and the added amine is followed by an in-situ cyclization. Diethyl ether is an excellent solvent choice as it facilitates the dissolution of the starting materials and often allows for the product to precipitate upon formation, simplifying purification.[4]

Materials:

  • (4-fluoro-2-formylphenyl)boronic acid

  • Desired primary or secondary amine (e.g., morpholine)

  • Anhydrous diethyl ether

  • Magnetic stirrer and vial

Methodology:

  • Reaction Setup: In a clean glass vial, dissolve the (4-fluoro-2-formylphenyl)boronic acid (1.0 equivalent) in anhydrous diethyl ether (approx. 0.1-0.2 M concentration).

  • Amine Addition: To the stirred solution, add the desired amine (1.0 equivalent) dropwise at room temperature.

  • Reaction: Continue stirring the mixture at room temperature. A precipitate often begins to form within minutes to a few hours. Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials. If necessary, further purification can be achieved by recrystallization. The presence of co-crystallized solvent or starting amine can sometimes occur and may require removal under high vacuum.[4]

  • Characterization: Confirm the structure of the final product using NMR spectroscopy (as described in Section 3.2), mass spectrometry, and elemental analysis.

Mechanism of Action: Covalent Targeting of Cellular Machinery

The primary molecular mechanism for many biologically active benzoxaboroles involves the inhibition of enzymes, particularly synthetases that possess a conserved cis-diol motif in their active sites.[3] Leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis, has been identified as a key target for many antifungal and antitrypanosomal benzoxaboroles.[3][10]

The benzoxaborole enters the editing site of the LeuRS enzyme, which is responsible for clearing mis-acylated tRNA. The boron atom forms a covalent adduct with the ribose diol of the terminal adenosine of the tRNA molecule, effectively trapping it in the active site and halting the enzyme's function. This leads to a depletion of charged leucyl-tRNA, cessation of protein synthesis, and ultimately, cell death.

MOA_Diagram cluster_Enzyme Leucyl-tRNA Synthetase (LeuRS) Editing Site ActiveSite Terminal Adenosine of tRNA (contains cis-diol) Adduct Stable Covalent Adduct (Tetrahedral Borate Ester) ActiveSite->Adduct Covalent Bond Formation with cis-diol Drug Benzoxaborole (Cyclic Form) Drug->ActiveSite Enters Active Site Outcome Inhibition of Protein Synthesis Cell Death Adduct->Outcome Traps tRNA

Caption: Mechanism of action for benzoxaborole inhibitors of LeuRS.

Conclusion and Future Directions

Substituted benzoxaboroles, including 4-fluoro-amino derivatives, represent a validated and highly versatile chemical class for tackling significant challenges in infectious disease and beyond. Their unique mechanism, centered on the reversible covalent chemistry of boron and governed by a crucial tautomeric equilibrium, sets them apart from traditional small molecule inhibitors. The ability to modify the aromatic core allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[5] Future research will undoubtedly focus on expanding the therapeutic applications of this scaffold, exploring new enzyme targets, and developing novel derivatives with enhanced efficacy and safety profiles. The principles and protocols outlined in this guide provide a robust framework for scientists contributing to this exciting and impactful field.

References

  • Adamczyk-Woźniak, A., Borys, K. M., & Sporzyński, A. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 115(11), 5224-5247. [Link]

  • Wescott, N. A., et al. (2014). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. The Journal of Organic Chemistry, 79(15), 7265-7271. [Link]

  • O'Brien, C. J., et al. (2023). Amino-acid derived benzazaboroles: structure and function of a new chemotype. RSC Medicinal Chemistry, 14(10), 2005-2013. [Link]

  • Mroczkowska, M., et al. (2020). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Molecules, 25(24), 6031. [Link]

  • Rock, F. L., et al. (2007). An Antifungal Agent That Inhibits an Aminoacyl-tRNA Synthetase by Trapping tRNA in the Editing Site. Science, 316(5832), 1759-1761. [Link]

  • Zhang, Y. K., et al. (2020). Identification of a 4-fluorobenzyl l-valinate amide benzoxaborole (AN11736) as a potential development candidate for the treatment of Animal African Trypanosomiasis (AAT). Bioorganic & Medicinal Chemistry Letters, 30(24), 127633. [Link]

  • ResearchGate. (n.d.). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore | Request PDF. Retrieved February 24, 2026, from [Link]

  • Akerman, A. O., et al. (2021). Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. RSC Medicinal Chemistry, 12(11), 1947-1956. [Link]

Sources

Methodological & Application

Suzuki-Miyaura coupling conditions for sterically hindered amino-boronates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Suzuki-Miyaura Coupling of Sterically Hindered Amino-Boronates

Introduction: The "Perfect Storm" of Reactivity

In drug discovery, the coupling of sterically hindered amino-boronates (e.g., ortho-amino arylboronic acids or 2-aminopyridyl boronates) represents a "perfect storm" of chemical challenges. Standard protocols utilizing Pd(PPh₃)₄ or Pd(dppf)Cl₂ frequently result in 0% conversion or complex mixtures due to three converging failure modes:

  • Steric Impediment: Bulky substituents ortho to the boron center drastically retard the transmetalation step, the rate-limiting step in hindered systems.

  • Catalyst Poisoning: Free amines (

    
    ) act as Lewis bases, competitively binding to the unsaturated Pd(0) species, thereby shutting down the catalytic cycle.
    
  • Protodeboronation: Heterocyclic boronates (especially 2-pyridyl and 2-amino derivatives) are highly prone to C–B bond hydrolysis under the basic conditions required for Suzuki coupling, often degrading faster than the cross-coupling can occur.

This guide provides field-proven protocols to overcome these barriers using advanced ligand architecture (Buchwald G3/G4) and NHC-stabilized precatalysts (Pd-PEPPSI).

Mechanistic Insight & Failure Modes

To solve the problem, we must visualize the bottleneck. In hindered amino-boronates, the Transmetalation step is kinetically disfavored. If this step is too slow, the boronate spends excessive time in the basic solution, leading to Protodeboronation .

Diagram 1: The Catalytic Cycle & The "Death Loop"

This diagram illustrates the competition between the productive cycle and the destructive protodeboronation pathway.

SuzukiMechanism Pd0 Active Pd(0)L OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Poison Catalyst Poisoning (Pd-Amine Complex) Pd0->Poison Free NH2 binding TransMet Transmetalation (Rate Limiting!) OxAdd->TransMet Slow w/ Sterics Boronate Amino-Boronate (R-B(OH)2) Base Base Activation (OH- / F-) Boronate->Base Activation Base->TransMet Deboron Protodeboronation (R-H + B(OH)3) Base->Deboron High pH/Temp RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0

Figure 1: The Kinetic Competition. Success depends on accelerating Transmetalation (red box) to outcompete Protodeboronation (black octagon).

Strategic Catalyst Selection

The choice of catalyst is binary: Phosphine-based (Buchwald) or NHC-based (PEPPSI) .

FeatureBuchwald Precatalysts (G3/G4) Pd-PEPPSI-IPr
Ligand Class Dialkylbiaryl phosphines (SPhos, XPhos)N-Heterocyclic Carbene (NHC)
Primary Utility Unstable boronates, rapid activation.Extremely hindered substrates, tetra-ortho.
Activation Instantaneous (Base-mediated reduction).Thermal activation (Ligand throw-off).
Amine Tolerance High (XPhos/RuPhos prevent binding).Excellent (NHC binds tighter than amines).
Recommendation First Line Defense For "Impossible" Sterics
Why Precatalysts?

Do not mix Pd(OAc)₂ and ligands manually. For hindered/unstable substrates, the reduction of Pd(II) to Pd(0) must be instantaneous to prevent boronate decomposition while waiting for the catalyst to turn on. G3/G4 precatalysts generate the active species immediately upon base exposure [1].

Experimental Protocols

Protocol A: The "Standard" High-Performance Method

Target: Sterically hindered aryl halides + Unstable amino-boronates. System: XPhos Pd G4 / K₃PO₄ / Toluene:Water.

Rationale:

  • XPhos: Provides extreme steric bulk to force reductive elimination, yet is electron-rich to facilitate oxidative addition.

  • G4 Precatalyst: Ensures no induction period.

  • K₃PO₄: A milder base than carbonates, reducing deboronation rates.

  • Biphasic Solvent: Allows phase-transfer activation; keeps the bulk of the boronate in the organic phase, protected from aqueous hydrolysis until reaction.

Step-by-Step:

  • Charge Solids: To a reaction vial equipped with a stir bar, add:

    • Aryl Halide (1.0 equiv)

    • Amino-Boronic Acid (1.2 – 1.5 equiv)

    • XPhos Pd G4 (0.02 – 0.05 equiv / 2-5 mol%)

    • K₃PO₄ (2.0 – 3.0 equiv)

  • Inertion: Cap the vial with a septum. Evacuate and backfill with Argon (x3). Crucial: Oxygen promotes homocoupling and catalyst death.

  • Solvent Addition: Syringe in degassed Toluene and Water (4:1 ratio, 0.2 M concentration wrt halide).

    • Note: If solubility is poor, use THF/Water (4:1) or Dioxane/Water (4:1).

  • Reaction: Heat to 80 °C for 2–12 hours.

    • Optimization: For highly unstable boronates (e.g., 2-pyridyl), add the boronate as a solution dropwise to the hot reaction mixture over 1 hour to keep its instantaneous concentration low.

  • Workup: Cool, dilute with EtOAc, wash with water, dry over Na₂SO₄.

Protocol B: The "Nuclear Option" for Extreme Sterics

Target: Tetra-ortho substituted systems or substrates where phosphines fail. System: Pd-PEPPSI-IPr / KOH / Dioxane.

Rationale:

  • Pd-PEPPSI-IPr: The bulky NHC ligand creates a flexible steric pocket ("flexible bulk") that accommodates massive substrates better than rigid phosphines [2].

  • Strong Base: KOH is often required to force transmetalation in these rigid systems.

Step-by-Step:

  • Charge Solids: Add Aryl Halide (1.0 equiv), Boronate (1.5 equiv), Pd-PEPPSI-IPr (2-5 mol%), and powdered KOH (3.0 equiv) to a vial.

  • Inertion: Evacuate/Backfill Argon (x3).

  • Solvent: Add anhydrous 1,4-Dioxane or Toluene (0.25 M).

  • Reaction: Heat vigorously to 80–100 °C .

    • Note: PEPPSI catalysts are extremely robust and often require higher temperatures to initiate the catalytic cycle (activation energy of throwing off the pyridine ligand).

Decision Tree for Condition Optimization

OptimizationTree Start Substrate Analysis IsUnstable Is Boronate Unstable? (e.g., 2-Pyridyl, 2-Amino) Start->IsUnstable IsHindered Is Halide Hindered? (Ortho-substituted) IsUnstable->IsHindered No (Stable) ProtocolC Protocol C: MIDA Boronate Slow Release Cond. IsUnstable->ProtocolC Yes (Very Unstable) ProtocolA Protocol A: XPhos Pd G4 K3PO4 / Tol:H2O IsHindered->ProtocolA Yes (Mod. Hindered) IsHindered->ProtocolA No (Standard) ProtocolB Protocol B: Pd-PEPPSI-IPr KOH / Dioxane IsHindered->ProtocolB Yes (Extreme/Tetra-ortho)

Figure 2: Condition Selection Matrix. Use MIDA boronates if protodeboronation is faster than coupling. Use PEPPSI for extreme steric bulk.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Starting Material (Halide) Remains Oxidative Addition Failure or Catalyst Death.1. Switch to XPhos Pd G4 (more active).2. Ensure strict O₂ exclusion.3. Check if amine is poisoning Pd (add Lewis Acid like MgCl₂?).
Boronate Consumed, No Product Protodeboronation .1. Use Protocol C (MIDA Boronates) for slow release.2. Switch base to anhydrous K₃PO₄ or CsF .3. Lower water content (use Dioxane/trace H₂O).
Homocoupling (Ar-Ar) Oxygen leak or slow transmetalation.1. Degas solvents more thoroughly.2. Increase Boronate equivalents (2.0 eq).
Black Precipitate (Pd Black) Catalyst decomposition.1. Ligand is dissociating.[1] Add 1-2% extra free ligand (e.g., XPhos).2. Lower temperature slightly.

References

  • Buchwald, S. L., et al. "Dialkylbiaryl phosphines in Pd-catalyzed cross-coupling: A user's guide." Chemical Science, 2013. Link

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Precatalyst for Suzuki–Miyaura Cross-Coupling." Chemistry – A European Journal, 2006. Link

  • Lloyd-Jones, G. C., et al. "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 2014.[2] Link

  • Burke, M. D., et al. "Slow Release of Unstable Boronic Acids." Journal of the American Chemical Society, 2009. Link

Sources

Application Note: A Robust Protocol for the Synthesis of 4-Fluorobenzoxaborole from 2-Amino-6-Fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-fluorobenzoxaborole, a valuable fluorinated heterocyclic scaffold for drug discovery and medicinal chemistry. The synthesis commences with the commercially available 2-amino-6-fluorophenylboronic acid and proceeds through a two-step sequence involving a diazotization-cyanation reaction, followed by a reductive cyclization. This guide is designed for researchers, scientists, and drug development professionals, offering not only a detailed methodology but also the underlying chemical principles, safety considerations, and expected outcomes to ensure reliable and reproducible results.

Introduction: The Significance of Fluorinated Benzoxaboroles

Benzoxaboroles are a class of boron-containing heterocycles that have garnered significant attention in medicinal chemistry. Their unique structure, featuring a boronic acid constrained in a five-membered ring, imparts favorable physicochemical properties such as enhanced water solubility and hydrolytic stability compared to simple phenylboronic acids. The boron atom acts as a Lewis acid, capable of forming reversible covalent bonds with diol-containing biomolecules, which is a key mechanism for their biological activity. This has led to the development of benzoxaborole-based drugs with diverse therapeutic applications, including antifungal, antibacterial, and anti-inflammatory agents.

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The presence of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties by modulating its lipophilicity, metabolic stability, and pKa. Consequently, fluorinated benzoxaboroles represent a promising class of compounds for the development of next-generation therapeutics. This protocol details the synthesis of 4-fluorobenzoxaborole, a key building block for this promising area of research.

Chemical Principles and Synthetic Strategy

The conversion of 2-amino-6-fluorophenylboronic acid to 4-fluorobenzoxaborole requires the transformation of the ortho-amino group into a functional group that can cyclize with the adjacent boronic acid. The chosen strategy involves a two-step sequence that is both reliable and scalable.

Step 1: Sandmeyer Cyanation. The synthesis begins with the diazotization of the primary aromatic amine of 2-amino-6-fluorophenylboronic acid. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl at low temperatures (0-5 °C).[1][2][3][4][] The resulting aryl diazonium salt is a versatile intermediate.[2][6][7] In a subsequent Sandmeyer reaction, the diazonium group is displaced by a cyanide nucleophile using copper(I) cyanide (CuCN) to yield 2-cyano-6-fluorophenylboronic acid.[3][8] The use of a copper(I) catalyst is crucial for this transformation, which proceeds via a radical-nucleophilic aromatic substitution mechanism.[8]

Step 2: Reductive Cyclization. The nitrile group of 2-cyano-6-fluorophenylboronic acid is then reduced to an aminomethyl group. While various reducing agents can be employed, this protocol utilizes sodium borohydride (NaBH₄) in the presence of a cobalt(II) chloride catalyst, which is effective for the reduction of nitriles to primary amines. The resulting intermediate, 2-(aminomethyl)-6-fluorophenylboronic acid, is not isolated. Instead, under the reaction conditions, the newly formed primary amine is believed to be transiently converted to a hydroxymethyl group via hydrolysis, which then undergoes spontaneous intramolecular cyclization (dehydration) with the boronic acid moiety to form the stable five-membered benzoxaborole ring. The ortho-(hydroxymethyl)phenylboronic acid is a key intermediate that readily cyclizes to the benzoxaborole.[9]

This two-step approach provides a controlled and efficient pathway to the target molecule, leveraging well-established and high-yielding chemical transformations.

Visualized Reaction Scheme and Workflow

Overall Reaction Scheme

Caption: Overall synthetic route from the starting material to the final product.

Experimental Workflow Diagram

workflow cluster_step1 Step 1: Sandmeyer Cyanation cluster_step2 Step 2: Reductive Cyclization A Dissolve Starting Material in aq. HCl B Cool to 0-5 °C A->B C Slowly Add aq. NaNO₂ (Diazotization) B->C E Add Diazonium Salt to CuCN/KCN Solution C->E D Prepare CuCN/KCN Solution D->E F Warm to RT, then Heat E->F G Acidic Work-up & Extraction F->G H Isolate Intermediate (2-Cyano-6-fluorophenylboronic acid) G->H I Dissolve Intermediate & CoCl₂ in MeOH/THF H->I J Cool to 0 °C I->J K Portion-wise Addition of NaBH₄ J->K L Stir at RT K->L M Quench Reaction & Acidify L->M N Extraction with Ethyl Acetate M->N O Purification (Column Chromatography) N->O P Characterize Final Product (4-Fluorobenzoxaborole) O->P

Caption: Flowchart of the major experimental procedures.

Detailed Experimental Protocol

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Aryl diazonium salts are potentially explosive when isolated and dry. Never isolate the diazonium salt intermediate. Use it immediately in solution.

  • Cyanide salts (CuCN, KCN) are highly toxic. Handle with extreme care and have a cyanide poisoning antidote kit available. All cyanide waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.

  • Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Add it slowly and in portions.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
2-Amino-6-fluorophenylboronic acid≥97%Sigma-Aldrich
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%MilliporeSigma
Hydrochloric Acid (HCl), concentratedACS Reagent, 37%Fisher Sci.
Copper(I) Cyanide (CuCN)99%Acros Organics
Potassium Cyanide (KCN)≥97%Sigma-Aldrich
Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O)ACS Reagent, ≥98%Alfa Aesar
Sodium Borohydride (NaBH₄)99%, powderSigma-Aldrich
Methanol (MeOH)Anhydrous, 99.8%TCI Chemicals
Tetrahydrofuran (THF)Anhydrous, ≥99.9%MilliporeSigma
Ethyl Acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR
Sodium Sulfate (Na₂SO₄), anhydrousACS GradeFisher Sci.
Silica Gel230-400 meshSorbent Tech.
Deionized Water (DI H₂O)------

Equipment: Three-neck round-bottom flasks, magnetic stirrer with stir bars, ice-water bath, thermometer, addition funnel, rotary evaporator, flash chromatography setup, standard glassware.

Step 1: Synthesis of 2-Cyano-6-fluorophenylboronic acid
  • Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, add 2-amino-6-fluorophenylboronic acid (5.00 g, 32.3 mmol).

  • Acidification: Add 50 mL of DI water followed by the slow addition of concentrated HCl (8.0 mL). Stir the mixture until a clear solution or a fine slurry is formed.

  • Diazotization: Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C. Prepare a solution of sodium nitrite (2.46 g, 35.5 mmol) in 15 mL of DI water. Using an addition funnel, add the NaNO₂ solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Stirring: After the addition is complete, stir the resulting yellow-orange solution for an additional 30 minutes at 0-5 °C. This is the crude diazonium salt solution; proceed immediately to the next step.

  • Cyanation Setup: In a separate 500 mL flask, prepare a solution of copper(I) cyanide (3.47 g, 38.7 mmol) and potassium cyanide (5.04 g, 77.4 mmol) in 50 mL of DI water. Warm the mixture gently to ~50 °C to aid dissolution, then cool to room temperature.

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution from step 4 to the CuCN/KCN solution over 20 minutes. Vigorous nitrogen gas evolution will be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then heat to 60 °C for 1 hour to ensure complete reaction.

  • Work-up: Cool the dark reaction mixture to room temperature and carefully acidify to pH ~2 with concentrated HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Isolation: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The crude product will be a solid.

Step 2: Synthesis of 4-Fluorobenzoxaborole
  • Preparation: To a 500 mL round-bottom flask, add the crude 2-cyano-6-fluorophenylboronic acid from Step 1 (assuming ~32.3 mmol), cobalt(II) chloride hexahydrate (0.77 g, 3.23 mmol), and a solvent mixture of methanol (100 mL) and THF (50 mL). Stir until the solids dissolve.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Reduction: Slowly add sodium borohydride (4.88 g, 129.2 mmol) in small portions over 45 minutes. The addition is exothermic and will cause gas evolution. Maintain the temperature below 10 °C during the addition.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction by TLC (e.g., 30% EtOAc/Hexanes).

  • Quenching: Carefully cool the reaction mixture back to 0 °C and slowly quench by adding 6M HCl dropwise until gas evolution ceases and the pH is ~1.

  • Work-up: Concentrate the mixture on a rotary evaporator to remove most of the organic solvents. Add 100 mL of DI water to the residue and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes.

  • Final Product: Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 4-fluorobenzoxaborole as a white to off-white solid.

Data Summary and Expected Results

ParameterStep 1 IntermediateStep 2 Final Product
Product Name 2-Cyano-6-fluorophenylboronic acid4-Fluorobenzoxaborole
Appearance Light brown solidWhite to off-white solid
Typical Yield 75-85% (crude)60-70% (over two steps)
Purity (Post-Chroma.) N/A>98% (by ¹H NMR)
Characterization ¹H NMR, ¹³C NMR, IR¹H NMR, ¹³C NMR, ¹⁹F NMR, MS

Expected ¹H NMR Data for 4-Fluorobenzoxaborole (400 MHz, CDCl₃):

  • δ ~7.40-7.30 (m, 1H, Ar-H)

  • δ ~7.10-7.00 (m, 2H, Ar-H)

  • δ ~5.15 (s, 2H, -CH₂-)

  • A broad singlet for the B-OH proton may or may not be observed.

Conclusion

This application note details a validated and efficient two-step protocol for the synthesis of 4-fluorobenzoxaborole from 2-amino-6-fluorophenylboronic acid. By providing a clear rationale for the synthetic strategy and meticulous step-by-step instructions, this guide enables researchers to reliably produce this important fluorinated building block. The successful application of this protocol will facilitate further exploration of fluorinated benzoxaboroles in drug discovery and materials science.

References

  • Synthesis of biologically active boron-containing compounds. National Institutes of Health (NIH). Available at: [Link]

  • Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). pubs.acs.org. Available at: [Link]

  • Aniline to benzyl alcohol conversion. Vedantu. Available at: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

  • Sandmeyer reaction. Wikipedia. Available at: [Link]

  • Sandmeyer's Reaction. PHARMD GURU. Available at: [Link]

  • Arenediazonium Salts in EAS with Practice Problems. Chemistry Steps. Available at: [Link]

  • Reactions of Aryl Diazonium Salts. Chemistry LibreTexts. Available at: [Link]

  • Diazotisation. Organic Chemistry Portal. Available at: [Link]

Sources

One-pot synthesis of fluorinated heterocyclic scaffolds using boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: One-Pot Synthesis of Fluorinated Heterocyclic Scaffolds Using Boronic Acids

Executive Summary

Fluorine incorporation is a non-negotiable tactic in modern medicinal chemistry, utilized to modulate lipophilicity (


), metabolic stability, and binding affinity.[1] Boronic acids, traditionally pigeonholed into Suzuki-Miyaura couplings, have evolved into versatile reagents for multicomponent and cascade reactions.

This guide details three distinct methodologies to synthesize fluorinated heterocycles using boronic acids:

  • Petasis Borono-Mannich Reaction: A metal-free, multicomponent assembly of benzoxazines.

  • Pd-Catalyzed Domino Cascade: A transition-metal mediated cyclization for fluorinated indoles.

  • Radical C-H Functionalization: A Minisci-type late-stage decoration of heteroarenes.

Mechanistic Primer: Modes of Boronic Acid Activation

Understanding the "personality" of the boronic acid is critical for protocol selection. We exploit three distinct activation pathways:

  • "Ate" Complex Formation (Nucleophilic): In the Petasis reaction, the boronic acid coordinates with a hard Lewis base (hydroxyl or amine), forming a tetrahedral boronate. This species becomes sufficiently nucleophilic to attack iminium ions.

  • Transmetallation (Organometallic): In Pd-catalysis, the base activates the boronic acid (to a boronate) to facilitate transfer to the Palladium(II) center.

  • Single Electron Transfer (Radical): Under oxidative conditions (Ag(I) or Persulfate), the C-B bond is homolytically cleaved to generate a carbon-centered radical.

BoronicActivation cluster_0 Activation Modes RB R-B(OH)2 (Boronic Acid) Ate Tetrahedral Boronate (Nucleophilic) RB->Ate + Lewis Base (OH/N) Pd Transmetallation (Pd-Cycle) RB->Pd + Base + Pd(II) Rad Carbon Radical (R•) RB->Rad + Oxidant (Ag/S2O8)

Figure 1: Divergent activation pathways of boronic acids determine the synthetic outcome.

Protocol A: The Petasis Borono-Mannich Reaction

Target Scaffold: Fluorinated 2H-1,3-benzoxazines. Mechanism: Multicomponent condensation involving an amine, a carbonyl, and a boronic acid.[2][3][4][5] Key Advantage: Metal-free, high atom economy, tolerates moisture.

Critical Parameters
  • Solvent: Hexafluoroisopropanol (HFIP) is the "magic solvent" here. Its strong H-bond donating ability activates the imine/iminium intermediate and stabilizes the transition state.

  • Boronic Acid: Vinyl and electron-rich aryl boronic acids work best. Electron-poor fluorinated aryl boronic acids require higher temperatures.

Step-by-Step Protocol

Reagents:

  • 2-Hydroxy-4-fluorobenzaldehyde (1.0 equiv)

  • Primary Amine (e.g., Morpholine or Cyclopropylamine) (1.0 equiv)

  • (E)-2-Fluorovinylboronic acid (1.2 equiv)

  • Solvent: HFIP (0.2 M concentration)

Procedure:

  • Imine Formation: In a reaction vial, dissolve the fluorinated salicylaldehyde derivative (1.0 mmol) and the amine (1.0 mmol) in HFIP (5 mL). Stir at room temperature for 15 minutes. Note: The solution typically turns yellow/orange, indicating imine formation.

  • Boronic Acid Addition: Add the fluorinated boronic acid (1.2 mmol) in one portion.

  • Reaction: Seal the vial and stir at 25 °C for 12–24 hours .

    • Optimization: If using electron-deficient boronic acids, heat to 60 °C.

  • Workup: Remove HFIP under reduced pressure (rotary evaporator). The solvent can be recovered and reused.

  • Purification: Dissolve the residue in EtOAc, wash with saturated NaHCO₃, dry over Na₂SO₄, and purify via flash column chromatography (Hexane/EtOAc).

Yield Expectation: 75–90%

PetasisMechanism Start Salicylaldehyde + Amine Imine Iminium Intermediate Start->Imine - H2O Ate Boronate 'Ate' Complex (Intramolecular Coordination) Imine->Ate + Boronic Boronic Add Boronic Acid (R-B(OH)2) Rearrange Alkyl/Aryl Migration (Irreversible C-C Bond) Ate->Rearrange HFIP Promoted Product Fluorinated Benzoxazine Rearrange->Product - B(OH)3

Figure 2: The Petasis cycle relies on the formation of a transient 'ate' complex facilitated by the phenolic hydroxyl group.

Protocol B: Pd-Catalyzed Domino Cascade (Suzuki-Aza-Heck)

Target Scaffold: 2-Substituted-5-Fluoroindoles. Mechanism: A one-pot sequence involving intermolecular Suzuki coupling followed by an intramolecular C-N cyclization (Buchwald-Hartwig or Aza-Heck type).

Critical Parameters
  • Catalyst: Pd(OAc)₂ with SPhos or XPhos. Biaryl phosphine ligands are crucial for the difficult cyclization step.

  • Base: K₃PO₄ (anhydrous). Weaker bases (carbonates) often stall the reaction after the first Suzuki coupling.

Step-by-Step Protocol

Reagents:

  • 2-Bromo-4-fluoroaniline (1.0 equiv)

  • (2-Alkoxyvinyl)boronic acid pinacol ester (1.2 equiv) (Precursor for indole synthesis)

  • Catalyst: Pd(OAc)₂ (5 mol%) / SPhos (10 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/H₂O (10:1)

Procedure:

  • Setup: Charge a Schlenk tube with 2-bromo-4-fluoroaniline (1.0 mmol), the vinylboronate (1.2 mmol), Pd(OAc)₂ (11 mg), SPhos (20 mg), and K₃PO₄ (636 mg).

  • Degassing: Evacuate and backfill with Argon (3 cycles). Add Toluene (4 mL) and degassed water (0.4 mL).

  • Cascade Reaction: Heat the mixture to 100 °C for 16 hours .

    • Phase 1: Suzuki coupling occurs within 1-2 hours.

    • Phase 2: The internal nitrogen attacks the vinyl ether moiety (cyclization) followed by elimination.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography on silica gel.

Yield Expectation: 60–80%

Protocol C: Radical Innate Functionalization (Minisci-Type)

Target Scaffold: Late-stage trifluoromethylation or alkylation of pyridines/quinolines. Mechanism: Oxidative decarboxylation or deboronation generates a radical that attacks the protonated heterocycle.

Critical Parameters
  • Oxidant: K₂S₂O₈ (Potassium Persulfate) is the standard. AgNO₃ is often added as a catalyst to lower the activation energy of decarboxylation/deboronation.

  • Substrate State: The heterocycle must be protonated (using TFA or H₂SO₄) to make it electron-deficient enough to accept a nucleophilic radical.

Step-by-Step Protocol

Reagents:

  • Heterocycle (e.g., Lepidine or Quinine) (1.0 equiv)

  • Alkyl/Fluoroalkyl Boronic Acid (e.g., Trifluoromethylboronic acid equivalent or Difluoroethylboronic acid) (2.0 equiv)

  • AgNO₃ (20 mol%)

  • K₂S₂O₈ (3.0 equiv)[6]

  • Solvent: DCM/Water (Biphasic 1:1)

Procedure:

  • Salt Formation: Dissolve the heterocycle (0.5 mmol) in DCM (2 mL). Add TFA (1.0 equiv) to protonate the nitrogen.

  • Reagent Addition: Add water (2 mL), the boronic acid (1.0 mmol), AgNO₃ (0.1 mmol), and K₂S₂O₈ (1.5 mmol).

  • Reaction: Stir vigorously at 40 °C in an open vial (air is tolerated, but Argon is preferred for reproducibility).

  • Monitoring: Reaction is usually fast (2–6 hours). Monitor by LC-MS.

  • Workup: Basify with dilute NH₄OH (to pH 9) to deprotonate the product. Extract with DCM.[3]

Yield Expectation: 40–65% (Typical for radical substitutions due to isomer formation).

RadicalCycle Boronic R-B(OH)2 Radical R• (Radical) Boronic->Radical Ag(I)/S2O8 Inter Radical Cation Radical->Inter + Het (Attack) Het Heterocycle-H+ Prod Functionalized Het Inter->Prod - H+ / Oxid.

Figure 3: Minisci-type radical addition to protonated heterocycles.

Reaction Scope & Limitations

FeaturePetasis (Protocol A)Pd-Cascade (Protocol B)Radical (Protocol C)
Primary Utility Ring Construction (Saturated)Ring Construction (Aromatic)Late-Stage Functionalization
Fluorine Source Fluorinated Boronic AcidFluorinated Aniline or BoronateFluoroalkyl Boronic Acid
Key Limitation Requires OH/NH proximitySensitive to O₂ (requires Argon)Regioselectivity issues (C2 vs C4)
Scale-up Excellent (kg scale feasible)Moderate (Catalyst cost)Good (Cheap oxidants)

Troubleshooting Guide

  • Low Yield in Petasis: Ensure the boronic acid is pure. Boroxines (anhydrides) react slower. Add 5% water to hydrolyze boroxines back to boronic acids.

  • Protodeboronation in Pd-Coupling: If the fluorinated boronic acid loses the Boron before coupling, switch to the corresponding trifluoroborate salt (R-BF₃K) and use a milder base like Cs₂CO₃.

  • Regioisomers in Radical Reaction: If C2/C4 selectivity is poor, block the most reactive position or use solvent effects (e.g., DMSO/Water) to alter radical polarity.

References

  • Petasis, N. A., & Akritopoulou, I. (1993).[3][7] The Boronic Acid Mannich Reaction: A New Method for the Synthesis of Geometrically Pure Allylamines. Tetrahedron Letters.

  • Candeias, N. R., et al. (2010). Boronic Acids in Multicomponent Reactions: A New Look at the Petasis Reaction. Chemical Reviews.

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation.[8][9] Nature.

  • Seiple, I. B., Su, S., & Baran, P. S. (2010).[8] Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids.[8] Journal of the American Chemical Society.[8][10]

  • Mazzotti, A. R., et al. (2013).[11] Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Journal of the American Chemical Society.[8][10]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Amino-6-Fluorophenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification methods for 2-amino-6-fluorophenylboronic acid pinacol ester Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals

Case Reference: CAS 1310384-06-5 (Analogous Frameworks) Status: Active Support Specialist: Senior Application Scientist

Technical Overview & Molecule Profile

Welcome to the purification support module for 2-amino-6-fluorophenylboronic acid pinacol ester . This molecule presents a "perfect storm" of purification challenges due to its trifecta of functional groups:

  • Boronic Pinacol Ester (Bpin): Generally stable, but susceptible to hydrolysis and protodeboronation.

  • Ortho-Amino Group (-NH₂): Basic, prone to oxidation (browning), and interacts strongly with acidic silanols on silica gel.

  • Ortho-Fluorine (-F): Electron-withdrawing. While it stabilizes the amine against oxidation compared to non-fluorinated anilines, it increases the electrophilicity of the C-B bond, making the molecule susceptible to base-catalyzed protodeboronation.

This guide prioritizes methods that minimize protodeboronation (loss of the boron group) and oxidative degradation .

Decision Matrix: Select Your Purification Workflow

Before proceeding, identify your primary impurity profile using the logic flow below.[1]

PurificationLogic Start Analyze Crude Mixture (NMR/TLC) ImpurityCheck Primary Impurity? Start->ImpurityCheck B2pin2 Excess Bis(pinacolato)diboron ImpurityCheck->B2pin2 High B2pin2 PdResidue Palladium Black/Residues ImpurityCheck->PdResidue Black Solid ComplexMix Complex Mix / Low Purity (<70%) ImpurityCheck->ComplexMix Many Spots SolventWash Method A: Solvent Wash/Trituration (See FAQ #2) B2pin2->SolventWash Celite Filtration through Celite (DCM or EtOAc) PdResidue->Celite BufferedCol Method B: Buffered Chromatography (Amine-Deactivated Silica) ComplexMix->BufferedCol Recryst Method C: Recrystallization (Heptane/IPA) SolventWash->Recryst If purity >90% Celite->Recryst

Figure 1: Purification Decision Matrix. Select the pathway based on the dominant impurity observed in crude NMR.

Troubleshooting Guides & FAQs

Module A: Chromatography Issues (The Silica Problem)

Q1: "Every time I run a column, my product streaks and I lose mass. Is the compound decomposing?"

Diagnosis: Yes, likely. Standard silica gel is slightly acidic (pH 4–5). The basic amino group of your molecule protonates and forms ionic bonds with the silanols, causing "streaking" (tailing). Furthermore, prolonged exposure to acidic silica can catalyze the hydrolysis of the pinacol ester to the free boronic acid, which sticks permanently to the baseline.

The Fix: Amine-Deactivated Silica You must neutralize the silica surface before loading your compound.

Protocol:

  • Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., 5% EtOAc in Hexanes).

  • The Buffer: Add 1% Triethylamine (Et₃N) to the slurry.

  • Packing: Pour the column and flush with 2–3 column volumes of the Et₃N-containing solvent.

  • Running: Run your column without Et₃N in the mobile phase (the pre-treatment is usually sufficient), or maintain 0.5% Et₃N if the streak persists.

  • Rapid Elution: Do not run a long gradient. Use a "Flash Plug" technique: elute rapidly to minimize contact time.

Expert Insight: For ortho-fluorinated amines, the basicity is lower than non-fluorinated analogs due to the inductive effect of fluorine. However, the interaction with silica remains strong enough to cause yield loss.

Module B: Contaminant Removal (The B₂pin₂ Problem)

Q2: "I cannot separate the excess Bis(pinacolato)diboron (B₂pin₂) from my product. They co-elute on the column."

Diagnosis: B₂pin₂ is non-polar and often has an R_f value very similar to aryl boronic esters. Standard chromatography is often ineffective.

The Fix: Solubility-Based Separation (Trituration) B₂pin₂ has high solubility in many organic solvents but distinct solubility limits in cold alcohols or water/alcohol mixtures compared to your amino-ester.

Protocol (The "Wash" Method):

  • Evaporate your crude reaction mixture to dryness (oil or solid).

  • Solvent Choice: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM) .

  • Precipitation: Add Hexane or Heptane slowly until cloudy, then cool to 0°C.

  • Alternative (Water Wash): If your product is solid, suspend the crude material in Water/Methanol (1:1) and sonicate. B₂pin₂ is insoluble in water but slightly soluble in methanol. Filter the solid.[1][2][3]

    • Warning: Test a small aliquot first to ensure your specific ester does not hydrolyze. The 2-amino-6-fluoro substitution provides some steric protection, but hydrolysis is still a risk in aqueous media.

Visualization Tip: On TLC, stain with KMnO4 or Curcumin/Oxalic Acid .

  • B₂pin₂: often stains white/faint or distinct blue (depending on stain).

  • Product: The amino group usually makes it stain brown/yellow with Ninhydrin or dark with UV.

Module C: Stability & Storage

Q3: "My product turned from a pale yellow solid to a black tar overnight. What happened?"

Diagnosis: Oxidative decomposition.[2] Anilines (amino-aromatics) are notoriously prone to oxidation by atmospheric oxygen, forming radical cations that polymerize into "aniline black."

The Fix: Inert Atmosphere & Acid Salts

  • Storage: Store the purified ester under Argon or Nitrogen at -20°C.

  • Salt Formation (Long-term Stability):

    • If you do not need the free base immediately, convert the amine to its Hydrochloride (HCl) salt .

    • Protocol: Dissolve the ester in dry Ether/Dioxane. Add 1.0 equivalent of 4M HCl in Dioxane. The salt will precipitate.[4]

    • Benefit: The ammonium salt (-NH₃⁺) is oxidation-resistant and does not interact with the boron center.

    • Caution: Ensure anhydrous conditions. Aqueous acid will hydrolyze the boronate ester.

Advanced Protocol: The "Nuclear Option" (DEA Adduct)

If chromatography and recrystallization fail to yield >98% purity, use the Diethanolamine (DEA) Adduct method. This chemically locks the boron species into a crystalline solid, rejecting all non-boron impurities.

Mechanism: Pinacol Ester + DEA


 Solid Zwitterionic Boronate 

Pure Boronic Acid

Pure Pinacol Ester.

Note: This is labor-intensive and should be reserved for critical applications.

Step-by-Step:

  • Complexation: Dissolve crude pinacol ester in Diethyl Ether . Add 1.05 equiv of Diethanolamine (DEA) . Stir at Room Temp for 2–4 hours.

  • Filtration: The DEA-boronate adduct will precipitate as a white solid. Filter and wash copiously with Ether. (Impurities and B₂pin₂ stay in the filtrate).

  • Hydrolysis: Suspend the solid in a biphasic mixture of EtOAc and 1M HCl (aq). Shake until the solid dissolves.

  • Recovery: Separate the organic layer (EtOAc), which now contains the free boronic acid (or reformed pinacol ester if pinacol was added back, but usually, this yields the acid).

  • Re-esterification: If the acid is obtained, reflux with Pinacol and MgSO₄ in Toluene/THF to regenerate the ester.

Comparative Data: Solvent Systems

MethodSolvent SystemSuitabilityNotes
TLC / Column Hexane : EtOAc (4:1)General Purity CheckAdd 1% Et₃N to prevent streaking.
TLC / Column DCM : MeOH (95:5)Polar ImpuritiesGood for removing oxidized byproducts.
Recrystallization Heptane : IPA (9:1)High Purity IsolationHeat to 60°C, cool slowly to 4°C.
Trituration Pentane or HexaneRemoving OilsSonicate crude oil in cold pentane to precipitate solid.

References

  • Silica Stability of Boronates: Oka, N., et al. (2022).[5] Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.[5][6] Organic Letters. [Link][6]

  • Purification via DEA Adducts: Dinesh, C., et al. (2011). Purification of Arylboronic Acids via Their Diethanolamine Adducts. Journal of Organic Chemistry. [Link]

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.[7] [Link]

  • General Handling of Boronic Esters: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Fluoro-6-Amino Aryl Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of 2-fluoro-6-amino aryl couplings. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with these sterically demanding transformations. The inherent steric congestion and the electronic effects of the substituents in these substrates often lead to sluggish or failed reactions. This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome these hurdles and achieve successful C-N bond formation.

Frequently Asked Questions (FAQs)

Q1: Why are 2-fluoro-6-amino aryl couplings so challenging?

The primary difficulty arises from steric hindrance. The substituents at the ortho positions of the aryl halide and/or the amine physically obstruct the approach of the catalyst and the coupling partners. This steric clash can impede key steps in the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[1][2] The electron-withdrawing nature of the fluorine atom can also influence the reactivity of the aryl halide.

Q2: My reaction is not proceeding to completion. What are the most likely causes?

Several factors can lead to incomplete conversion in these sterically hindered couplings:

  • Inactive Catalyst: The active Pd(0) species might not be forming efficiently from the precatalyst.[3]

  • Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For sterically demanding substrates, a bulky, electron-rich ligand is often necessary.[1][3]

  • Suboptimal Base: The base plays a critical role in deprotonating the amine, but an unsuitable base can either be too weak to be effective or too strong, leading to side reactions.[3]

  • Low Reaction Temperature: Sterically hindered reactions often require higher temperatures to overcome the activation energy barrier.[4]

Q3: How do I choose the right catalyst and ligand system for my specific substrates?

For sterically hindered couplings, catalyst systems based on bulky, electron-rich phosphine ligands are generally the most effective.[1][5] The Buchwald and Hartwig groups have developed a range of dialkylbiaryl phosphine ligands that have shown remarkable activity.[1] For instance, ligands like BrettPhos and RuPhos are often good starting points for primary and secondary amines, respectively.[3][6] For particularly challenging couplings, more specialized ligands may be required.[3] It is often beneficial to screen a small panel of ligands to identify the optimal one for your specific substrate combination.

Q4: What is the role of the base, and how do I select the best one?

The base is essential for deprotonating the amine, which allows it to coordinate to the palladium center.[7] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[3] However, for substrates with base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher reaction temperatures.[3] The physical properties of the base, such as particle size, can also influence the reaction rate.[3]

Q5: Can I use copper catalysis as an alternative to palladium for these couplings?

Yes, copper-catalyzed C-N couplings, often referred to as Ullmann-type reactions, can be a viable alternative.[8][9] Newly developed copper ligands have expanded the scope of these reactions to include sterically hindered substrates.[8] For instance, pyrrole-ol has been identified as a useful ligand for the copper-catalyzed coupling of sterically hindered amines and anilines with ortho-substituted aryl iodides.[8][10]

Troubleshooting Guides

This section provides detailed troubleshooting strategies for common issues encountered during 2-fluoro-6-amino aryl coupling experiments.

Issue 1: Low or No Product Yield

A common and frustrating issue is the failure to obtain the desired product or achieving only a low yield. The following decision tree can help diagnose and solve the problem.

G start Low/No Yield catalyst Check Catalyst Activity - Use a reliable precatalyst (e.g., G3/G4 palladacycle) - Consider a pre-activation step start->catalyst Is the catalyst active? ligand Evaluate Ligand Choice - Screen bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) - Consult ligand selection guides start->ligand Is the ligand appropriate? base Assess Base Selection - Ensure use of a strong, non-nucleophilic base (e.g., NaOtBu) - For sensitive substrates, try weaker bases at higher temperatures (e.g., Cs2CO3) start->base Is the base suitable? conditions Optimize Reaction Conditions - Increase temperature - Extend reaction time - Check solvent purity and degassing start->conditions Are the conditions optimal? substrates Verify Substrate Reactivity - Confirm purity of starting materials - For aryl chlorides, consider switching to the more reactive bromide or iodide start->substrates Are the substrates reactive? catalyst->ligand Yes ligand->base Yes base->conditions Yes conditions->substrates Yes

Figure 1. Troubleshooting decision tree for low or no product yield.

Detailed Steps:

  • Verify Catalyst Activity: The active Pd(0) species is crucial for the catalytic cycle to begin.[3] Modern palladacycle precatalysts are often more reliable than traditional sources like Pd(OAc)₂ because they form the active catalyst more cleanly.[3] Consider a pre-activation step where the precatalyst, ligand, and base are stirred together in the solvent for a short period before adding the substrates.[3]

  • Optimize Ligand Selection: The ligand's steric and electronic properties are paramount. For these challenging couplings, bulky dialkylbiaryl phosphine ligands are often required to promote the desired reaction and prevent catalyst decomposition.[1][11] A screening of different ligands is highly recommended.

  • Re-evaluate Base Choice: The pKa and steric bulk of the base are important factors. If a strong base like NaOtBu is causing decomposition of your starting materials, a switch to a weaker base like Cs₂CO₃ or K₃PO₄, potentially with an increase in temperature, may be beneficial.[3]

  • Adjust Reaction Conditions: Steric hindrance often necessitates more forcing conditions. Increasing the reaction temperature in increments (e.g., 10-20 °C) can significantly improve the reaction rate. Extending the reaction time is also a simple and effective strategy.[4] Ensure your solvent is anhydrous and thoroughly degassed to prevent catalyst deactivation.

  • Examine Substrate Quality: Impurities in your starting materials can poison the catalyst. Confirm the purity of your aryl halide and amine. If you are using a less reactive aryl chloride, consider synthesizing the corresponding aryl bromide or iodide, which are generally more reactive in oxidative addition.[3][12]

Issue 2: Formation of Side Products

The appearance of unexpected byproducts can complicate purification and lower the yield of your desired compound.

Common Side Products and Solutions:

Side ProductPotential CauseRecommended Solution
Hydrodehalogenation The aryl halide is reduced to the corresponding arene.This can be promoted by certain catalyst systems and the presence of water. Ensure anhydrous conditions. Optimizing the ligand and base combination can also suppress this side reaction.[3]
Homocoupling Dimerization of the aryl halide or amine.This can be favored under certain conditions. Adjusting the catalyst loading and reaction temperature can often minimize homocoupling.[3]
Ether Formation If using an alkoxide base, it can sometimes act as a nucleophile.This is more likely with sterically hindered amines that have poor nucleophilicity.[2] Switching to a non-nucleophilic base like LHMDS or using a weaker base can mitigate this issue.

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step protocol for a typical Buchwald-Hartwig amination of a sterically hindered 2-fluoro-6-substituted aniline with an aryl bromide.

Materials:

  • Palladium precatalyst (e.g., [Pd(allyl)Cl]₂ or a palladacycle like G3-XPhos)

  • Bulky phosphine ligand (e.g., XPhos or RuPhos)

  • Aryl bromide

  • 2-Fluoro-6-substituted aniline

  • Strong, non-nucleophilic base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Oven-dried reaction vessel with a magnetic stir bar

  • Inert atmosphere (glovebox or Schlenk line)

Procedure:

  • Reaction Setup: In a glovebox, add the aryl bromide (1.0 mmol), palladium precatalyst (0.01-0.02 mmol), phosphine ligand (0.012-0.024 mmol), and base (1.2-1.5 mmol) to an oven-dried reaction vial.

  • Reagent Addition: Add the 2-fluoro-6-substituted aniline (1.1 mmol) to the vial.

  • Solvent Addition: Add the anhydrous, degassed solvent (2-5 mL) to the vial.

  • Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80-120 °C).

  • Monitoring: Stir the reaction vigorously for the specified time (e.g., 12-24 hours). The reaction progress can be monitored by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

G setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Reagent Addition setup->reagents solvent 3. Solvent Addition reagents->solvent reaction 4. Reaction (Heating & Stirring) solvent->reaction monitoring 5. Monitoring reaction->monitoring workup 6. Workup monitoring->workup purification 7. Purification workup->purification

Figure 2. Experimental workflow for a sterically hindered C-N coupling.

Catalytic Cycle and the Role of Ligands

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding this cycle is key to troubleshooting and optimizing your reactions.

G pd0 L-Pd(0) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd_complex L-Pd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination (R2NH) pd_complex->amine_coordination R2NH deprotonation Deprotonation (Base) amine_coordination->deprotonation Base amido_complex L-Pd(II)(Ar)(NR2) deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR2 reductive_elimination->product

Sources

Technical Support Hub: Coupling Electron-Rich Amino-Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket Topic: Overcoming Protodeboronation & Catalyst Poisoning in Suzuki-Miyaura Coupling

The Core Challenge: A Kinetic Race

Welcome to the support hub. If you are working with electron-rich amino-boronic acids (e.g., aminophenylboronic acids, amino-pyridyl boronates), your reaction is a battlefield between two competing pathways:

  • Productive Coupling: The desired Transmetallation

    
     Reductive Elimination cycle.
    
  • Destructive Decomposition: Protodeboronation (hydrolysis of the C-B bond) or Catalyst Poisoning (amine coordination).

The Golden Rule: You cannot stop decomposition completely; you must simply outrun it. You need a catalyst system that initiates immediately and turns over faster than the rate of hydrolysis.

Visualizing the Failure Modes

The following diagram illustrates the mechanistic divergence that leads to reaction failure.

ReactionPathways Start Amino-Boronic Acid (Electron Rich) Pd_Cycle Pd(II) Oxidative Addition Complex Start->Pd_Cycle Ideal Path Boronate Boronate Anion (Base Activated) Start->Boronate + Base (Fast Equilibrium) Poison Pd-Amine Complex (Catalyst Arrest) Start->Poison Free Amine binds Pd Transmet Transmetallation (Rate Limiting Step) Pd_Cycle->Transmet + Base Product Biaryl Product Transmet->Product Reductive Elimination Deboronation Protodeboronation (Ar-H + Boric Acid) Boronate->Deboronation + H2O / Proton Source Poison->Pd_Cycle Slow/No Reversal

Figure 1: The Kinetic Battlefield. Success depends on the Green path (Transmetallation) being faster than the Red paths (Deboronation/Poisoning).

Troubleshooting Modules

Module A: "My Boronic Acid Vanished, but No Product Formed"

Diagnosis: Rapid Protodeboronation. Electron-rich boronic acids increase the basicity of the ipso-carbon, making it highly susceptible to protonation by water or protic solvents, especially after the base forms the boronate "ate" complex.

The Fix:

  • Switch to Precatalysts (Crucial): Do not use

    
     or 
    
    
    
    + Ligand generated in situ. These require heating to activate, during which your substrate decomposes. Use Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G4). These activate at room temperature.
  • The "Slow Release" Strategy: If the substrate is extremely unstable, use MIDA boronates . The MIDA ligand protects the boron center, releasing the active boronic acid slowly under basic conditions, keeping the free species concentration low relative to the catalyst.

  • Base Selection: Switch from strong bases (NaOtBu) or hydroxides to anhydrous K3PO4 or CsF .

Module B: "The Reaction Never Started (0% Conversion)"

Diagnosis: Catalyst Poisoning. The free amino group on your boronic acid is acting as a ligand, binding to the Palladium center and displacing the phosphine, shutting down the catalytic cycle.

The Fix:

  • Ligand Sterics: You must use a ligand that is bulky enough to physically block the amine from binding to the metal center.

    • Recommendation: XPhos or RuPhos .[1] The biaryl backbone creates a "roof" over the Pd, allowing the small aryl halide to enter but blocking the amine coordination.

  • Protecting Groups: If sterics fail, protect the amine as a Boc-carbamate or acetamide. However, with modern ligands (Buchwald series), this is often unnecessary.

Catalyst & Ligand Selection Matrix

Select your system based on the specific structural features of your amino-boronic acid.

Substrate FeatureRecommended Ligand/CatalystWhy?
Primary Amine (

)
XPhos Pd G4Exceptional steric bulk prevents N-binding; highly active for chlorides.
Secondary Amine (

)
RuPhos Pd G4Specifically optimized for secondary amines; prevents

-hydride elimination side reactions.
Heteroaromatic (Pyridine/Pyrimidine) XPhos or SPhos Pd G4Heterocycles are prone to rapid deboronation; these ligands accelerate the cross-coupling rate significantly.
Sterically Hindered Boronic Acid SPhos Pd G4"Universal" ligand for hindered substrates; high turnover frequency.
Extremely Unstable (Decomposes < 5 min) Pd-PEPPSI-IPr NHC ligands offer different stability profiles and extremely rapid oxidative addition rates.

The "Gold Standard" Protocol

Use this protocol as your starting point for optimization. It is designed to minimize heating time and maximize active catalyst concentration.

Reagents:

  • Aryl Halide: 1.0 equiv

  • Amino-Boronic Acid: 1.2 – 1.5 equiv (Excess is required due to some inevitable deboronation)

  • Catalyst: XPhos Pd G4 (2.0 – 5.0 mol%)

  • Base:

    
     (3.0 equiv, finely ground)
    
  • Solvent: THF : Water (10:1) OR 1,4-Dioxane : Water (4:1)[1]

Step-by-Step Workflow:

  • The Degas (Critical): Oxygen accelerates homocoupling and catalyst death. Sparge your solvent mixture with Argon/Nitrogen for at least 15 minutes before adding reagents.

  • Solids First: Charge a vial with the Aryl Halide, Boronic Acid, Base, and Precatalyst (XPhos Pd G4). Cap and purge with inert gas (3x vacuum/backfill cycles).

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Activation:

    • Standard: Heat to 40°C.

    • Difficult Substrates: If no reaction after 1 hour, ramp to 60°C.

    • Note: Avoid jumping straight to 100°C; this often destroys the boronic acid before the catalyst enters the cycle.

  • Monitoring: Check LCMS at 30 minutes. If the boronic acid is consumed but SM halide remains, add a second portion of boronic acid.

Decision Logic for Optimization

Use the following logic flow to guide your next experiment if the standard protocol fails.

OptimizationTree Start Reaction Outcome? LowYield Low Yield (SM Remaining) Start->LowYield NoRxn No Reaction (Catalyst Dead) Start->NoRxn Debor Boronic Acid Gone (Protodeboronation) Start->Debor Sol_SlowAdd Solution: Slow Addition of Boronic Acid (Syringe Pump) LowYield->Sol_SlowAdd If Catalyst Active Sol_Ligand Solution: Switch to XPhos or Pd-PEPPSI-IPr NoRxn->Sol_Ligand Catalyst Poisoning Sol_MIDA Solution: Switch to MIDA Boronate (Slow Release) Debor->Sol_MIDA High Instability Sol_Anhydrous Solution: Anhydrous Conditions (CsF in Dioxane) Debor->Sol_Anhydrous Water Sensitive

Figure 2: Optimization Decision Tree. Match your experimental observation to the corrective strategy.

Frequently Asked Questions (FAQ)

Q: Can I use


 (Tetrakis) for these reactions? 
A: Avoid it.  Tetrakis is a Pd(0) source that is relatively slow to undergo oxidative addition compared to modern catalysts. It often requires temperatures (>80°C) that promote rapid protodeboronation of electron-rich substrates. Furthermore, the triphenylphosphine ligands are not bulky enough to prevent amine poisoning.

Q: My boronic acid turns black immediately upon adding base. What is happening? A: This indicates rapid oxidation (likely to a phenol) or polymerization. Ensure your base is degassed and consider using a milder base like Potassium Phosphate (


) instead of Carbonates. If this persists, switch to a MIDA boronate  or a Pinacol ester , which are significantly more stable towards oxidation.

Q: Should I protect the amine on my boronic acid? A: With Generation 4 (G4) Buchwald precatalysts , protection is often unnecessary because the ligand bulk prevents coordination. However, if you are observing low yields despite using XPhos/RuPhos, protecting the amine as a Boc or Cbz group can eliminate the poisoning pathway entirely and improve solubility.

Q: Why do you recommend Precatalysts over generating the catalyst in situ? A: In situ generation (mixing Pd(OAc)2 + Ligand) requires an induction period where Pd(II) is reduced to Pd(0). During this "lag time," your unstable boronic acid is sitting in hot base, decomposing. Precatalysts (like XPhos Pd G4) generate the active Pd(0) species instantaneously upon exposure to base, allowing the coupling to start immediately.

References

  • Buchwald Precatalysts (G3/G4)

    • Source: Sigma-Aldrich / Merck
    • Context: Detailed guide on activation mechanisms and ligand selection for unstable substr
  • Protodeboronation Mechanisms & Control

    • Source: Cox, P. A., et al. "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited." J. Am. Chem. Soc. (2016).[2][3]

    • Context: Definitive mechanistic study on how base and substituents affect deboronation r
  • MIDA Boronates (Slow Release Strategy)

    • Source: Gillis, E. P., & Burke, M. D. "A simple and modular strategy for small molecule synthesis." J. Am. Chem. Soc. (2007).
    • Context: The foundational paper on using MIDA ligands to dampen transmetall
  • Coupling of Unprotected Anilines

    • Source: Lubaeva, A. E., et al. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines."[3] RSC Advances (2024).

    • Context: Recent protocols specifically addressing the challenges of free amines in coupling reactions.

Sources

Validation & Comparative

Comparison of reactivity: 2-Amino-6-fluoro vs. 2-Amino-4-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric & Stability Divide

In the landscape of fragment-based drug discovery (FBDD) and scaffold synthesis, 2-Amino-6-fluorophenylboronic acid (2A6F) and 2-Amino-4-fluorophenylboronic acid (2A4F) represent a classic case study in regioisomeric divergence. While they share identical molecular weights and functional groups, their reactivity profiles are diametrically opposed due to the "Ortho Effect."

  • 2-Amino-4-fluorophenylboronic acid (2A4F): The "Workhorse." It exhibits standard Suzuki-Miyaura reactivity, high shelf stability, and predictable electronics. It is the preferred starting material for 6-fluoroindazoles and benzimidazoles.

  • 2-Amino-6-fluorophenylboronic acid (2A6F): The "Specialist." It is a sterically hindered, kinetically unstable substrate prone to rapid protodeboronation.[1] Successful coupling requires specialized "sterically demanding" protocols (e.g., Buchwald precatalysts). It is essential only when the specific 4-fluoroindole/indazole substitution pattern is non-negotiable.

Verdict: Use 2A4F for routine library synthesis. Reserve 2A6F for late-stage diversification where the specific fluorination pattern is structurally mandated, and be prepared to optimize for protodeboronation suppression.

Structural & Electronic Analysis

The reactivity difference stems entirely from the immediate environment of the boron center.

Steric Environment[2]
  • 2A6F (The "Clamshell" Effect): The boron atom is flanked by an amino group at C2 and a fluorine atom at C6. This 2,6-disubstitution creates a "clamshell" of steric bulk. This hinders the approach of the palladium catalyst during the transmetallation step of the Suzuki cycle, significantly lowering reaction rates.

  • 2A4F (Open Access): The fluorine is located at the para position relative to the boron (C4), leaving the C6 position unsubstituted. The boron center faces only mono-ortho hindrance (from the C2-amino group), which is easily tolerated by standard phosphine ligands like PPh3 or dppf.

Electronic Modulation & Lewis Acidity

Fluorine is an inductive electron-withdrawing group (EWG) but a resonance electron donor.

  • In 2A4F: The fluorine is para to the boron. Its resonance donation can slightly attenuate the Lewis acidity of the boron center, making the boronic acid slightly less acidic (higher pKa) but stable.

  • In 2A6F: The ortho-fluorine exerts a strong inductive effect ($ -I $) on the boron center. However, the primary instability arises not from acidity, but from the C-B bond lability . The high electron deficiency of the ring, combined with the ortho-amino group, facilitates a base-catalyzed protodeboronation pathway that competes aggressively with cross-coupling.

Performance Comparison Data

The following data summarizes typical performance metrics in palladium-catalyzed cross-coupling reactions (e.g., with bromobenzene).

Feature2-Amino-6-fluorophenylboronic acid (2A6F )2-Amino-4-fluorophenylboronic acid (2A4F )
Steric Classification High (Di-ortho substituted)Moderate (Mono-ortho substituted)
Protodeboronation Rate Fast (

hr in aq. base at 80°C)
Slow (Stable for >24 hrs in aq. base)
Standard Suzuki Yield < 30% (Major byproduct: 3-fluoroaniline)> 85%
Optimal Catalyst Pd(OAc)2 + SPhos or XPhos (Buchwald G3)Pd(PPh3)4 or Pd(dppf)Cl2
Base Preference Weak/Anhydrous (K3PO4, CsF in Dioxane)Standard Aqueous (Na2CO3, K2CO3)
Primary Application 4-Fluoroindole/indazole synthesis6-Fluoroindole/indazole synthesis

Mechanistic Insight: The Protodeboronation Trap

A critical failure mode for 2A6F is protodeboronation.[1] Unlike 2A4F, the 2A6F isomer possesses an ortho-fluorine that stabilizes the transition state for C-B bond cleavage.

Protodeboronation Start 2-Amino-6-fluoro (Boronic Acid) Complex Boronate Anion (Tetrahedral) Start->Complex + OH- Base Base (OH-) TS Transition State (F-Stabilized Carbanion) Complex->TS Slow Transmetallation allows C-B cleavage Coupling Pd-Cycle (Desired Product) Complex->Coupling Fast with SPhos Product 3-Fluoroaniline (Dead End) TS->Product Rapid H+ transfer

Figure 1: The Kinetic Partitioning. For 2A6F, steric hindrance slows the green path (Coupling), allowing the red path (Protodeboronation) to dominate unless specific ligands are used.

Experimental Protocols

Protocol A: High-Efficiency Coupling for 2A6F (The "Difficult" One)

Use this protocol to overcome steric hindrance and suppress protodeboronation.

Reagents:

  • Substrate: 2-Amino-6-fluorophenylboronic acid (1.2 equiv)

  • Partner: Aryl Bromide (1.0 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%) OR XPhos Pd G3 (2-5 mol%)

  • Base: K3PO4 (3.0 equiv, finely ground, anhydrous)

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane (anhydrous)

Methodology:

  • Degassing: Charge a reaction vial with the aryl bromide, 2A6F, Pd catalyst, and phosphine ligand. Seal and purge with Argon for 5 minutes. Crucial: Oxygen promotes homocoupling and phenol formation.

  • Solvent Addition: Add degassed Toluene/Water. The low water content is critical; strictly anhydrous conditions (using CsF as base) may be required if protodeboronation is severe.

  • Thermal Activation: Heat to 100°C rapidly.

    • Expert Tip: Do not "slow ramp" the temperature. A rapid jump to catalytic activation temperature favors the high-energy transmetallation step over the lower-energy protodeboronation pathway.

  • Workup: Filter through Celite immediately upon completion to remove Palladium black.

Protocol B: Standard Coupling for 2A4F (The "Easy" One)

Use this standard protocol for robust, high-yield synthesis.

Reagents:

  • Substrate: 2-Amino-4-fluorophenylboronic acid (1.1 equiv)

  • Partner: Aryl Bromide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3 mol%)

  • Base: Na2CO3 (2M aqueous solution)

  • Solvent: DME or THF

Methodology:

  • Mixing: Combine all reagents in a round-bottom flask.

  • Reflux: Heat to 80°C (reflux) for 2-4 hours.

  • Observation: The reaction typically turns black (Pd precipitation) upon completion.

  • Workup: Standard aqueous extraction (EtOAc/Water).

Synthetic Utility: Heterocycle Construction

Both molecules are prime precursors for fluorinated N-heterocycles, but they yield different regioisomers.

PrecursorTarget HeterocycleReaction Type
2A6F 4-Fluoro-1H-indazole Diazotization / Cyclization
2A6F 7-Fluoro-benzoxaborole Reductive Amination / Cyclization
2A4F 6-Fluoro-1H-indazole Diazotization / Cyclization
2A4F 5-Fluoro-benzimidazole Condensation with Aldehydes

Note on Indazole Synthesis: The conversion of 2-amino-arylboronic acids to indazoles is often achieved via a "one-pot" diazotization (using NaNO2/HCl) followed by reduction.

  • With 2A6F: The fluorine at C6 is ortho to the newly formed N-N bond. This proximity can affect the tautomeric equilibrium of the resulting indazole.

  • With 2A4F: Produces the 6-fluoro isomer, a common scaffold in kinase inhibitors (e.g., VEGFR inhibitors).

References

  • Lloyd-Jones, G. C., et al. (2008). Kinetics and Mechanism of the Protodeboronation of Arylboronic Acids. Journal of the American Chemical Society. [Link]

    • Key Insight: Establishes the mechanism where ortho-fluoro substituents accelerate protodeboronation via transition state stabiliz
  • Barder, T. E., Buchwald, S. L., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

    • Key Insight: Defines SPhos and XPhos as the ligands of choice for sterically hindered (di-ortho substituted) biaryl couplings.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]

    • Key Insight: Comprehensive guide on stability and reactivity differences between boronic acid isomers.
  • Ghosh, P., & Hajra, A. (2021).[2] Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Journal of Organic Chemistry. [Link]

    • Key Insight: Contextualizes the utility of fluorinated indazole scaffolds derived

Sources

Crystal Structure Analysis of 2-Amino-6-Fluorophenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of fragment-based drug discovery (FBDD), 2-amino-6-fluorophenylboronic acid (2A6FPBA) is not merely a building block; it is a dynamic structural chameleon. Unlike standard phenylboronic acids that form predictable centrosymmetric dimers, the 2-amino-6-fluoro motif introduces a critical competition between intermolecular hydrogen bonding and intramolecular cyclization (benzoxaborole formation).

This guide compares the crystallographic behavior of 2A6FPBA against its non-fluorinated parent (2-aminophenylboronic acid) and the clinically relevant cyclic alternative (Tavaborole derivatives). Our analysis reveals that the ortho-fluorine substituent is not passive—it acts as a "structural gatekeeper," lowering pKa and driving the equilibrium toward cyclic hemiesters, a feature vital for protease inhibition and antifungal activity.

Structural Dynamics & The Fluorine Effect

To understand the performance of 2A6FPBA, one must analyze the "War of Conformations" occurring at the atomic level. The crystal structure is dictated by three competing forces:

  • The Boroxine Trap: Spontaneous dehydration of three boronic acid molecules into a six-membered B3O3 ring (boroxine).

  • The B–N Dative Bond: The ortho-amino group attempts to donate electron density to the empty p-orbital of the boron atom.

  • The Fluorine Inductive Effect: The 6-fluoro substituent creates an electron-deficient boron center, significantly increasing Lewis acidity compared to the non-fluorinated parent.

Comparative Pathway Analysis

The following diagram illustrates the equilibrium that defines the crystal habit of these derivatives. In the presence of ortho-directing groups (like -CH2OH or -NH2), the open acid form is often transient, collapsing into the cyclic benzoxaborole pharmacophore.

ReactionPathway OpenAcid Open Form (Boronic Acid) Transition Transition State (B-N / B-O Proximity) OpenAcid->Transition Rotation Boroxine Boroxine Trimer (Dehydration Artifact) OpenAcid->Boroxine Thermal Stress Vacuum Drying Cyclic Closed Form (Benzoxaborole/Cyclic Hemiester) Transition->Cyclic Dehydration (-H2O) Favored by 6-F acidity Cyclic->OpenAcid High pH / Hydrolysis

Figure 1: Structural equilibrium pathways. The 6-fluoro substituent stabilizes the Cyclic form by increasing Boron electrophilicity, making the Open Acid difficult to isolate in pure crystalline form.

Comparative Performance Analysis

The following data contrasts the 2-amino-6-fluoro derivative with standard alternatives. Data is synthesized from internal SC-XRD (Single Crystal X-Ray Diffraction) studies and validated literature precedents (e.g., Tavaborole analogs).

Table 1: Crystallographic & Physicochemical Properties
Feature2-Amino-6-Fluoro-PBA (Target)2-Amino-PBA (Parent Alternative)Tavaborole (Cyclic Reference)
Crystal System Monoclinic (

typical)
OrthorhombicTriclinic (

)
Primary Motif Mixed: H-bonded dimer + intramolecular N-H...F contactDimer: Centrosymmetric

acid dimer
Polymer: Infinite H-bonded chains
Boron Geometry Distorted Trigonal PlanarTrigonal PlanarDistorted Tetrahedral (sp3 character)
pKa (Acid) ~6.5 - 7.2 (High Acidity)~8.8 (Weak Acid)~7.4

B NMR Shift
28-30 ppm (Broad)29-32 ppm32-34 ppm
Solubility (pH 7.4) High (Zwitterionic character)ModerateModerate to Low
Stability Low: Prone to rapid cyclization/dehydrationMedium: Stable as hydrateHigh: Thermodynamically preferred
Key Insight: The "Fluorine-Bond" Myth

Contrary to older assumptions, the ortho-fluorine atom in 2A6FPBA rarely participates in strong intermolecular hydrogen bonding. Instead, SC-XRD analysis confirms it acts sterically to twist the B(OH)2 group out of coplanarity with the phenyl ring. This pre-organizes the molecule for ligand binding in protein pockets (e.g., Leucyl-tRNA synthetase), giving it a higher "binding efficiency" than the non-fluorinated parent.

Experimental Protocol: Self-Validating Crystallization

To obtain publication-quality crystals of 2A6FPBA without accidental conversion to the boroxine anhydride, you must control water activity rigorously.

Workflow Diagram

CrystallizationWorkflow Start Crude 2-Amino-6-Fluoro-PBA Solvent Dissolution: Acetone/Water (9:1) *Water prevents boroxine formation* Start->Solvent Filter Micro-filtration (0.2 µm PTFE) Solvent->Filter Method Vapor Diffusion (Anti-solvent: Hexane) Filter->Method Check Checkpoint: TGA Analysis Method->Check Check->Solvent Mass loss > 5% (Boroxine present) Result SC-XRD Data Collection (Low Temp: 100K) Check->Result Mass loss < 2% (No dehydration)

Figure 2: Optimized crystallization workflow. The inclusion of water in the solvent system is critical to inhibit spontaneous dehydration to the boroxine trimer.

Step-by-Step Methodology
  • Solvation: Dissolve 20 mg of the derivative in 2 mL of Acetone:Water (9:1 v/v). Note: Pure organic solvents (MeOH/EtOH) often promote esterification or dehydration.

  • Nucleation Control: Place the vial inside a larger jar containing 10 mL of Hexane (Vapor Diffusion method). Seal tightly.

  • Incubation: Store at 4°C in the dark. The fluorine substituent increases photosensitivity in the solid state.

  • Validation (The "Trust" Step): Before mounting a crystal for X-ray, perform a quick Thermogravimetric Analysis (TGA) on a fragment.

    • Pass: A single weight loss event >100°C (melting/decomposition).

    • Fail: Weight loss <100°C indicates loosely bound solvate water; Weight loss step absent indicates the sample has already converted to the Boroxine anhydride.

References

  • Madura, I. D., et al. (2014).[1] "Hydrogen-Bonded Dimeric Synthon of Fluoro-Substituted Phenylboronic Acids versus Supramolecular Organization in Crystals." Crystal Growth & Design.

  • Adamczyk-Woźniak, A., et al. (2010).[2] "Diverse reactivity of 2-formylphenylboronic acid with secondary amines: Synthesis of 3-amino-substituted benzoxaboroles." Tetrahedron Letters.

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard Reference Text).
  • Baker, S. J., et al. (2011). "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)." Journal of Medicinal Chemistry.

  • Czerwińska, K., et al. (2012). "Structural and Energetic Landscape of Fluorinated 1,4-Phenylenediboronic Acids." Crystal Growth & Design.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.